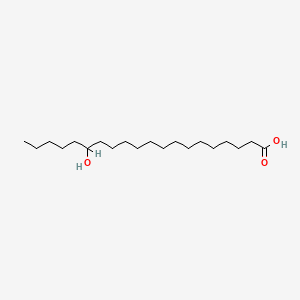

15-Hydroxyicosanoic acid

Description

15-Hydroxyicosanoic acid (15-HIA) is a hydroxy fatty acid derived from icosanoic acid (C20:0), featuring a hydroxyl group at the 15th carbon. 15-HETE is synthesized via the 15-lipoxygenase (15-LOX) pathway from arachidonic acid (C20:4) and plays roles in inflammation resolution, vascular regulation, and immune modulation .

Propriétés

IUPAC Name |

15-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERHOKJGPAHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993908 | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73179-99-4 | |

| Record name | 15-Hydroxyeicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyicosanoic acid typically involves the hydroxylation of icosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the 15th carbon position.

Industrial Production Methods: Industrial production of 15-Hydroxyicosanoic acid may involve biotechnological approaches, such as the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce the desired hydroxylated fatty acid through metabolic pathways. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 15-Hydroxyicosanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic or basic conditions.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products:

Oxidation: Formation of 15-ketoicosanoic acid or 15-carboxyicosanoic acid.

Reduction: Formation of 15-icosanol.

Substitution: Formation of 15-halogenated icosanoic acid or 15-alkylated icosanoic acid

Applications De Recherche Scientifique

15-Hydroxyicosanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable polymers and surfactants

Mécanisme D'action

The mechanism of action of 15-Hydroxyicosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The hydroxyl group at the 15th carbon position plays a crucial role in its biological activity, allowing it to interact with various proteins and receptors .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

15-HETE (15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid)

- Structure : 20-carbon chain with four double bonds (5Z,8Z,11Z,13E) and a hydroxyl group at C15 .

- Biosynthesis: Produced via 15-LOX oxidation of arachidonic acid in neutrophils, eosinophils, and epithelial cells .

- Biological Roles :

- Research Applications : Biomarker for oxidative stress and inflammatory diseases (e.g., asthma, atherosclerosis) .

15-Hexadecynoic Acid

- Structure : 16-carbon alkyne fatty acid with a triple bond at C15 .

- Key Properties :

- Applications : Precursor for bioactive molecules (e.g., phytoestrogens) and tool for metabolic studies .

15-Hydroxypentadecanoic Acid

15-HEPE (15-Hydroxyeicosapentaenoic Acid)

- Structure : 20-carbon omega-3 fatty acid with five double bonds and a hydroxyl group at C15 .

- Biosynthesis: Derived from eicosapentaenoic acid (EPA, C20:5) via lipoxygenase .

- Function : Anti-inflammatory mediator in resolving phase of inflammation .

15-Methylhexadecanoic Acid

Physicochemical and Functional Data

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Activité Biologique

15-Hydroxyicosanoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, vascular function, and cellular apoptosis. This article explores the biological activity of 15-HETE, summarizing key research findings, mechanisms of action, and implications for health.

15-HETE exerts its biological effects primarily through its interaction with specific receptors and modulation of cellular pathways.

- Receptor Binding : 15-HETE binds to fatty acid binding proteins (FABPs), influencing lipid metabolism and signaling pathways. The dissociation constant (Kd) for 15-HETE is approximately 6.0 µM, indicating its affinity for FABPs compared to arachidonic acid, which has a Kd of about 2.1 µM .

- Inflammatory Response : It is involved in the regulation of inflammation by promoting the expression of pro-inflammatory cytokines and chemokines. In particular, it has been shown to activate cytotoxic T cells, leading to increased apoptosis in pulmonary arterial endothelial cells .

Biological Effects

The biological effects of 15-HETE are diverse and can be categorized as follows:

1. Inflammation and Immune Response

- Cytotoxic T Cell Activation : Research indicates that 15-HETE can induce pulmonary hypertension by activating CD8+ cytotoxic T cells, which increases endothelial cell apoptosis in the pulmonary vasculature .

- Oxidized Lipid Production : Intestinal epithelial cells exposed to 15-HETE secrete increased amounts of oxidized lipids, contributing to systemic inflammation .

2. Vascular Function

- Pulmonary Hypertension : Studies have demonstrated that dietary intake of 15-HETE leads to significant increases in pulmonary arterial pressure in mice, suggesting its role in vascular dysfunction .

- Endothelial Cell Dysfunction : Exposure to 15-HETE has been linked to increased apoptosis in pulmonary arterial endothelial cells, which may contribute to vascular remodeling and disease progression .

3. Metabolism

- Fatty Acid Metabolism : In Caco-2 cell studies, approximately 55% of incubated 15-HETE underwent beta-oxidation, generating ketone bodies and acetate that were subsequently incorporated into new fatty acids . This highlights its role in lipid metabolism and energy production.

Case Studies

Several studies have highlighted the effects of 15-HETE on biological systems:

- Study on Pulmonary Hypertension : In a controlled study involving mice fed a diet supplemented with 15-HETE, researchers observed a marked increase in mean right ventricular systolic pressure (RVSP), indicating the compound's potential role in inducing pulmonary hypertension through immune mechanisms .

- Cell Culture Experiments : Human pulmonary arterial endothelial cells cultured with 15-HETE exhibited increased rates of apoptosis when co-cultured with CD8+ T cells, further supporting the link between this fatty acid and immune-mediated endothelial damage .

Research Findings Summary Table

Q & A

Q. What safety protocols are essential when handling 15-Hydroxyicosanoic acid in laboratory settings?

- Guidelines :

- Refer to GHS Category 2 standards for skin/eye protection (e.g., nitrile gloves, goggles) .

- Use fume hoods to minimize inhalation risks; store compounds in airtight containers .

- Include toxicity data in manuscripts to comply with journal safety reporting requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.